molecular formula C18H15N5O2S B2459605 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-33-0

3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2459605
CAS No.: 852143-33-0
M. Wt: 365.41
InChI Key: VVYQYDAKANVQFM-UHFFFAOYSA-N
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Description

3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring, an indole moiety, and a nitrobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multistep organic synthesis. The process may include:

    Nitration: Introduction of the nitro group into the benzyl ring.

    Thioether Formation: Reaction of the nitrobenzyl chloride with a thiol to form the thioether linkage.

    Triazole Formation: Cyclization reaction to form the triazole ring.

    Indole Coupling: Coupling of the triazole-thioether intermediate with an indole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biology: As a probe for studying biological processes involving the triazole or indole moieties.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-[(3-nitrobenzyl)thio]-1,3-thiazol-2-amine
  • 5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine

Uniqueness

3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to the combination of its triazole and indole moieties, which can provide distinct electronic and steric properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceuticals with specific desired properties.

Properties

IUPAC Name

3-[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-8-3-2-7-14(15)16)20-21-18(22)26-11-12-5-4-6-13(9-12)23(24)25/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQYDAKANVQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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